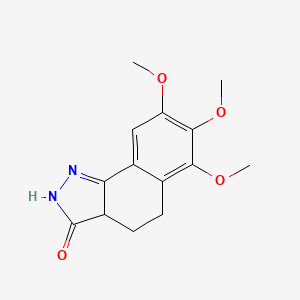
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The trimethoxyphenyl group within this compound is a versatile pharmacophore, contributing to its bioactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the indazole core . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Wissenschaftliche Forschungsanwendungen
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins and enzymes, thereby modulating their activity. This can lead to the inhibition of key pathways involved in cell proliferation, inflammation, and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: Shares the indazole core but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxyphenyl derivatives: Compounds like colchicine and podophyllotoxin contain the trimethoxyphenyl group but differ in their overall structure.
Uniqueness
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one is unique due to the combination of the indazole core and the trimethoxyphenyl group. This combination enhances its bioactivity and makes it a valuable compound for various scientific research applications .
Biologische Aktivität
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one is a synthetic compound belonging to the class of benzoindazoles. This compound has garnered attention in recent years due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the existing literature on its biological activity and provides a comprehensive overview of its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is C13H15N1O3. The compound features a complex structure that includes a tetrahydrobenzo(g)indazole core with three methoxy groups at the 6th, 7th, and 8th positions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The presence of methoxy groups enhances the compound's electron-donating capability, contributing to its antioxidant properties.
- Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity:
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages.
- Mechanism : This effect is mediated through the inhibition of NF-kB signaling pathways.
Neuroprotective Activity
Research indicates that this compound may provide neuroprotective benefits:
| Study | Model Used | Outcome |
|---|---|---|
| Mouse Model of Alzheimer's Disease | Reduced amyloid plaque formation | |
| In vitro Neuronal Culture | Increased cell viability under oxidative stress conditions |
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups.
- Neuroprotection in Alzheimer's Disease : In an animal model for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers.
Eigenschaften
CAS-Nummer |
57897-24-2 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-2,3a,4,5-tetrahydrobenzo[g]indazol-3-one |
InChI |
InChI=1S/C14H16N2O4/c1-18-10-6-9-7(12(19-2)13(10)20-3)4-5-8-11(9)15-16-14(8)17/h6,8H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
FJMPXBTUAFUQAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2CCC3C(=NNC3=O)C2=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















